molecular formula C9H9F2N B13031103 (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine

(1R)-1-(3,4-Difluorophenyl)prop-2-enylamine

Cat. No.: B13031103
M. Wt: 169.17 g/mol
InChI Key: RLCDWCQLJLLBAL-SECBINFHSA-N
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Description

(1R)-1-(3,4-Difluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-enylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and propargylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,4-Difluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1R)-1-(3,4-Difluorophenyl)prop-2-enylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism of action would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,4-Dichlorophenyl)prop-2-enylamine: Similar structure but with chlorine atoms instead of fluorine.

    (1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine: Similar structure but with methyl groups instead of fluorine.

    (1R)-1-(3,4-Dihydroxyphenyl)prop-2-enylamine: Similar structure but with hydroxyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine imparts unique chemical properties such as increased electronegativity and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R)-1-(3,4-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m1/s1

InChI Key

RLCDWCQLJLLBAL-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=C(C=C1)F)F)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)F)F)N

Origin of Product

United States

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